molecular formula C33H26ClN2O4P B14361943 Phosphonium, (1,2-diphenyl-1H-imidazol-4-yl)triphenyl-, perchlorate CAS No. 90283-96-8

Phosphonium, (1,2-diphenyl-1H-imidazol-4-yl)triphenyl-, perchlorate

Cat. No.: B14361943
CAS No.: 90283-96-8
M. Wt: 581.0 g/mol
InChI Key: BNQWJAKCHIARFS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonium, (1,2-diphenyl-1H-imidazol-4-yl)triphenyl-, perchlorate is a complex organic compound with the molecular formula C33H25Cl2N2O4P This compound is notable for its unique structure, which includes a phosphonium ion bonded to a 1,2-diphenyl-1H-imidazol-4-yl group and three phenyl groups, with a perchlorate anion as the counterion

Preparation Methods

The synthesis of Phosphonium, (1,2-diphenyl-1H-imidazol-4-yl)triphenyl-, perchlorate typically involves the reaction of triphenylphosphine with 1,2-diphenyl-1H-imidazole-4-carbaldehyde in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out under an inert atmosphere to prevent oxidation of the phosphonium ion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Phosphonium, (1,2-diphenyl-1H-imidazol-4-yl)triphenyl-, perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium ion back to triphenylphosphine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like bromine. Major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted aromatic compounds.

Scientific Research Applications

Phosphonium, (1,2-diphenyl-1H-imidazol-4-yl)triphenyl-, perchlorate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific cellular pathways.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which Phosphonium, (1,2-diphenyl-1H-imidazol-4-yl)triphenyl-, perchlorate exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The phosphonium ion can interact with nucleophiles, leading to the formation of new bonds. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Phosphonium, (1,2-diphenyl-1H-imidazol-4-yl)triphenyl-, perchlorate can be compared with other similar compounds, such as:

    Triphenylphosphine: A simpler phosphine compound without the imidazole group.

    1,2-Diphenyl-1H-imidazole: Lacks the phosphonium ion and perchlorate anion.

    Phosphonium salts: Other phosphonium salts with different substituents on the phosphonium ion. The uniqueness of this compound lies in its combination of a phosphonium ion with an imidazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

90283-96-8

Molecular Formula

C33H26ClN2O4P

Molecular Weight

581.0 g/mol

IUPAC Name

(1,2-diphenylimidazol-4-yl)-triphenylphosphanium;perchlorate

InChI

InChI=1S/C33H26N2P.ClHO4/c1-6-16-27(17-7-1)33-34-32(26-35(33)28-18-8-2-9-19-28)36(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31;2-1(3,4)5/h1-26H;(H,2,3,4,5)/q+1;/p-1

InChI Key

BNQWJAKCHIARFS-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CN2C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.